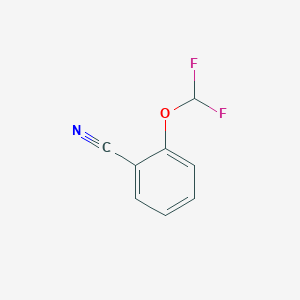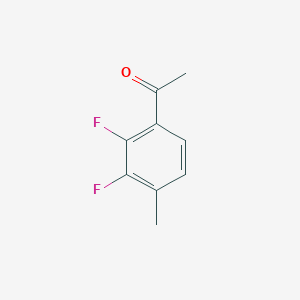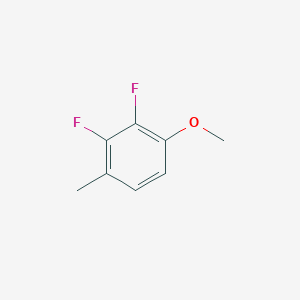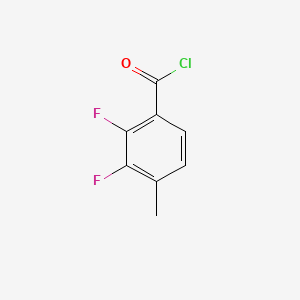
1-(6-氟-1H-吲哚-3-基)-N,N-二甲基甲胺
描述
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C11H13FN2 and its molecular weight is 192.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经激肽-1受体拮抗剂
盐酸1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-双(三氟甲基)苯基]乙基]氧基)-3-(4-氟苯基)吗啉-4-基]甲基]-2H-1,2,3-三唑-4-基)-N,N-二甲基甲胺,一种具有相似结构的化合物,已被发现为一种高亲和力、口服活性神经激肽-1 (h-NK1) 受体拮抗剂。由于其作用时间长、水溶性高,在与呕吐和抑郁相关的临床疗效方面的前期临床试验中显示出显著的疗效 (Harrison 等人,2001)。
SARS-CoV-2 治疗中的潜力
N-(2-(1H-吲哚-3-基)乙基)-2-(2-氟-[1,1'-联苯]-4-基)丙酰胺,另一种结构相关的化合物,是通过色胺和氟比洛芬之间的反应合成的。这种新的酰胺包含类似于 Brequinar 的片段,表明在 SARS-CoV-2 治疗试验中具有潜在的效用 (Manolov, Ivanov & Bojilov, 2020)。
海洋吲哚生物碱的探索
海洋来源的 2-(5-卤-1H-吲哚-3-基)-N,N-二甲基乙胺,包括具有溴取代的化合物,已对其体外和体内抗抑郁和镇静活性进行了探索。这些研究突出了溴(海洋环境中常见的元素)在为潜在药物先导提供新的化学空间和静电相互作用中的重要作用 (Ibrahim 等人,2017)。
孕激素受体调节剂的开发
对 3,3-二烷基-5-芳氧吲哚系列孕激素受体 (PR) 调节剂的研究导致了具有在女性保健中潜在应用的化合物的发现,包括避孕和治疗子宫肌瘤、子宫内膜异位症和某些乳腺癌。发现 3,3-二烷基取代基的大小在控制功能反应中至关重要,较小的基团(如二甲基)提供了有效的 PR 拮抗剂 (Fensome 等人,2008)。
抗菌和抗炎活性研究
对源自硝基/氟/氯/溴吲哚-碳酰肼杂环的研究提供了对其抗菌、抗炎和抗增殖活性的见解。这些研究有助于了解吲哚衍生物在治疗各种疾病中的治疗潜力 (Narayana 等人,2009)。
作用机制
Target of Action
6-Fluorogramine, also known as [(6-fluoro-1H-indol-3-yl)methyl]dimethylamine or 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, is primarily used in the synthesis of 5-HT6 receptor antagonists and beta3 agonists . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and it is a target for the treatment of cognitive disorders, including Alzheimer’s disease. Beta3 receptors are predominantly found in adipose tissue and the urinary bladder, and their activation can lead to increased lipolysis and relaxation of the detrusor muscle in the bladder .
Mode of Action
Given its use in the synthesis of 5-ht6 receptor antagonists and beta3 agonists, it is likely that it interacts with these targets, leading to changes in their activity .
Biochemical Pathways
Given its role in the synthesis of 5-ht6 receptor antagonists and beta3 agonists, it is likely involved in the serotonin signaling pathway and the adrenergic signaling pathway .
Result of Action
Given its use in the synthesis of 5-ht6 receptor antagonists and beta3 agonists, it is likely that it has effects on serotonin signaling and adrenergic signaling .
Action Environment
It is known that the compound should be stored at 5°c and protected from light .
生化分析
Biochemical Properties
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with microtubules, which are essential components of the cytoskeleton . The nature of these interactions often involves binding to specific sites on the microtubules, leading to alterations in their stability and function. Additionally, this compound can inhibit certain enzymes, thereby modulating biochemical pathways and cellular processes.
Cellular Effects
The effects of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine on cells are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce G2/M phase arrest in colorectal cancer cells by downregulating cyclin B1 expression . This arrest can lead to the inhibition of cell proliferation and induction of apoptosis. Furthermore, the compound’s impact on gene expression can result in the modulation of various cellular processes, including metabolism and cell cycle regulation.
Molecular Mechanism
At the molecular level, 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as microtubules . This binding can lead to the stabilization or destabilization of microtubules, affecting their function. Additionally, the compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For instance, its interaction with microtubules can result in the inhibition of cell division, thereby exerting cytotoxic effects on cancer cells.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to maintain its stability under specific conditions, ensuring its efficacy in biochemical assays . Prolonged exposure to certain environmental factors can lead to its degradation, potentially reducing its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine vary with different dosages. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to vital organs. Threshold effects have been identified, indicating the optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can influence metabolic flux and metabolite levels, thereby affecting the overall metabolic state of the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biochemical effects.
Transport and Distribution
The transport and distribution of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects. For instance, its accumulation in the nucleus can lead to changes in gene expression, while its presence in the cytoplasm can affect cellular signaling pathways.
属性
IUPAC Name |
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAOUYLDLVHKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379050 | |
| Record name | 6-Fluorogramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-93-1 | |
| Record name | 6-Fluorogramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 343-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Fluorogramine in organic synthesis?
A1: 6-Fluorogramine is a crucial intermediate in the synthesis of 6-fluoroindole-3-acetonitrile []. This particular acetonitrile derivative is a valuable building block for various pharmaceutical compounds. The research highlights a simplified, two-step synthetic route for 6-fluoroindole-3-acetonitrile using 6-Fluorogramine as a key intermediate.
Q2: Could you elaborate on the synthesis of 6-Fluorogramine as described in the research?
A2: The research outlines the synthesis of 6-Fluorogramine as the first step in their method for producing 6-fluoroindole-3-acetonitrile []. This step involves reacting 6-fluoroindole with dimethylamine hydrochloride and paraformaldehyde in an organic solvent under reflux conditions. The specific molar ratios and reaction conditions are detailed in the paper.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
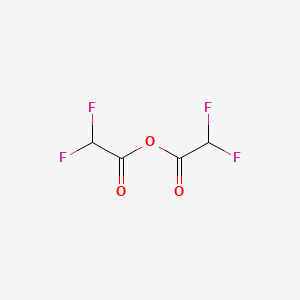

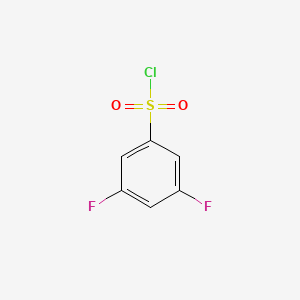
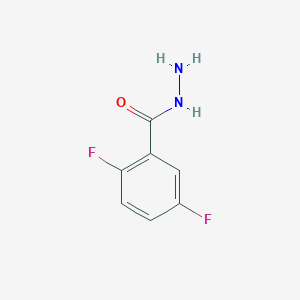
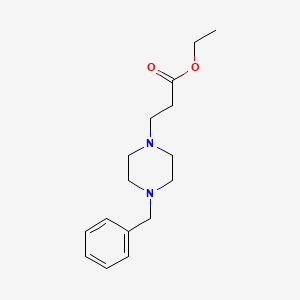

![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)
